

What is the chemical structure of Rauvotetraphylline A?

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Compound of Interest		
Compound Name:	Rauvotetraphylline A	
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Rauvotetraphylline A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] The genus Rauvolfia is a rich source of diverse bioactive alkaloids, many of which exhibit interesting pharmacological properties, including antihypertensive, anticancer, and antimalarial activities.[2][3] This document provides a comprehensive technical overview of Rauvotetraphylline A, covering its chemical structure, physicochemical properties, isolation, and reported biological activities.

Chemical Structure and Properties

Rauvotetraphylline A possesses a complex heterocyclic skeleton characteristic of monoterpene indole alkaloids. Its structure was elucidated through spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Chemical Structure:

Chemical structure of Rauvotetraphylline A

Image Source: BOC Sciences[1]



Physicochemical Data:

A summary of the key physicochemical properties of **Rauvotetraphylline A** is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H26N2O3	[1]
Molecular Weight	342.4 g/mol	[1]
IUPAC Name	(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13- (hydroxymethyl)-16-methyl- 3,16- diazatetracyclo[10.3.1.0 ² ,1 ⁰ .0 ⁴ ,9]]hexadeca-2(10),4(9),5,7- tetraen-7-ol	[1]
CAS Number	1422506-49-7	[1]
Appearance	Amorphous powder	[2]
Purity	>96%	[1]
Predicted Boiling Point	563.7 ± 50.0 °C	[1]
Predicted Density	1.272 ± 0.06 g/cm ³	[1]
SMILES	CC=C(CO)C1CC2C3=C(CC(C 1CO)N2C)C4=C(N3)C=CC(=C 4)O	[1]
InChI	InChI=1S/C20H26N2O3/c1-3- 11(9-23)13-7-19-20-15(8- 18(22(19)2)16(13)10-24)14-6- 12(25)4-5-17(14)21-20/h3- 6,13,16,18-19,21,23-25H,7- 10H2,1-2H3/b11- 3-/t13-,16-,18-,19-/m0/s1	[1]



Experimental Protocols Isolation of Rauvotetraphylline A

Rauvotetraphylline A, along with its analogs Rauvotetraphyllines B-E, was first isolated from the aerial parts of Rauvolfia tetraphylla. The general procedure for its isolation is outlined below.[4][5]

General Experimental Workflow for Isolation:

Caption: General workflow for the isolation of Rauvotetraphylline A.

Detailed Methodology:

- Plant Material and Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are subjected to extraction with 95% ethanol at room temperature.[4]
- Concentration and Partitioning: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, containing the alkaloids, is collected.
- Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
- Fractionation: The column is eluted with a gradient of chloroform and methanol to separate the components based on polarity.
- Purification: Fractions containing Rauvotetraphylline A are further purified using repeated column chromatography, which may include Sephadex LH-20 and reverse-phase C18 silica gel, to yield the pure compound.[4]

Biological Activity In Vitro Cytotoxicity Screening

Rauvotetraphylline A was evaluated for its cytotoxic activity against a panel of human cancer cell lines.[4]

Experimental Protocol:



The cytotoxicity of **Rauvotetraphylline A** was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tested human cancer cell lines included:

- HL-60 (promyelocytic leukemia)
- SMMC-7721 (hepatocellular carcinoma)
- A-549 (lung adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
- SW-480 (colon adenocarcinoma)

Results:

Rauvotetraphylline A was found to be inactive against all the tested cancer cell lines, with IC_{50} values greater than 40 μ M.[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by **Rauvotetraphylline A** have not yet been elucidated, indole alkaloids are known to interact with a variety of cellular targets and signaling cascades. Given the structural class of **Rauvotetraphylline A**, potential areas of investigation for its biological activity could include pathways commonly affected by other bioactive natural products.

Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.

Conclusion

Rauvotetraphylline A is a structurally defined monoterpenoid indole alkaloid from Rauvolfia tetraphylla. While initial in vitro studies did not demonstrate significant cytotoxic activity, the diverse biological roles of other alkaloids from this genus suggest that further investigation into the pharmacological properties of **Rauvotetraphylline A** is warranted. Future research could explore its effects on other cellular targets and signaling pathways to uncover its full therapeutic potential.



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